

Atalafoline: A Technical Overview of a Natural Acridone Alkaloid

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Compound of Interest

Compound Name: Atalafoline

Cat. No.: B011924

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Abstract

Atalafoline is a naturally occurring acridone alkaloid. This document provides a concise summary of its core physicochemical properties. Currently, detailed publicly available information regarding its synthesis, specific biological activities, and mechanisms of action is limited. This guide presents the known data for **Atalafoline** and provides a general context for acridone alkaloids to inform future research and development efforts.

Core Physicochemical Properties

Atalafoline is a small molecule with the following key identifiers and properties. This data is crucial for any experimental design, including analytical method development, formulation, and preliminary in silico screening.

Property	Value	Source
Molecular Formula	C ₁₇ H ₁₇ NO ₆	[1]
Molecular Weight	331.32 g/mol	[1]
CAS Number	107259-49-4	

Experimental Data and Protocols

A comprehensive search of publicly accessible scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or biological evaluation of **Atalafoline**. The study of acridone alkaloids, a class to which **Atalafoline** belongs, often involves the following general methodologies.

General Synthesis Approach for Acridone Alkaloids

The synthesis of acridone alkaloids typically involves the construction of the central tricyclic acridone core. A common synthetic route is the reaction of an anthranilic acid derivative with a substituted cyclohexanone, followed by cyclization and aromatization. Further modifications, such as hydroxylation, methoxylation, and N-alkylation, are then carried out to achieve the final natural product.

It is important to note that a specific, validated synthesis protocol for **Atalafoline** has not been identified in the reviewed literature.

General Biological Activity Screening

Acridone alkaloids have been investigated for a range of biological activities, including:

- Antimicrobial Activity: Screening against various bacterial and fungal strains.
- Anticancer Activity: Evaluation of cytotoxicity against different cancer cell lines.
- Antiviral Activity: Testing for inhibitory effects on viral replication.

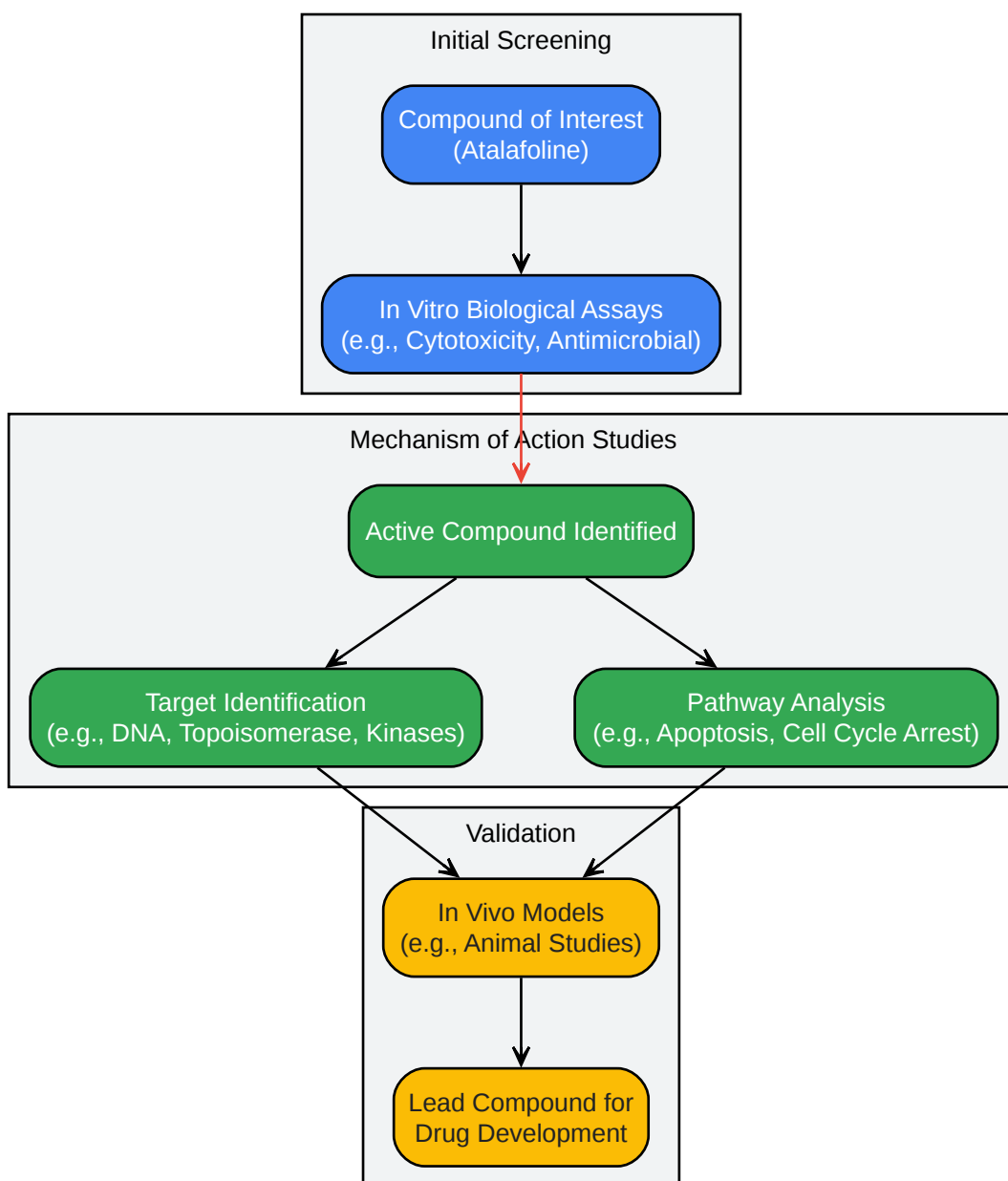
Standard in vitro assays such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity, and MTT or SRB assays for cytotoxicity, would be appropriate initial screening methods for **Atalafoline**.

Potential Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways modulated by **Atalafoline** are not currently available. However, based on the known activities of other acridone alkaloids, potential mechanisms of action could involve:

- **DNA Intercalation:** The planar structure of the acridone core may allow it to intercalate between DNA base pairs, potentially inhibiting DNA replication and transcription.
- **Topoisomerase Inhibition:** Some acridone derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA topology and are common targets for anticancer drugs.
- **Kinase Inhibition:** Interference with cellular signaling cascades through the inhibition of various protein kinases.

The logical workflow for investigating the mechanism of action of a novel compound like **Atalafoline** is depicted below.



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Figure 1. A generalized workflow for the investigation of a novel bioactive compound.

Conclusion and Future Directions

Atalafoline represents a natural product with a defined chemical structure but a largely unexplored biological profile. The information provided in this guide summarizes the foundational knowledge of its molecular formula and weight. The absence of detailed experimental protocols and mechanistic studies in the public domain highlights a significant

opportunity for original research. Future investigations should focus on establishing a reliable synthetic route, followed by a comprehensive screening of its biological activities. Subsequent research could then elucidate its mechanism of action and potential as a therapeutic lead.

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References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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